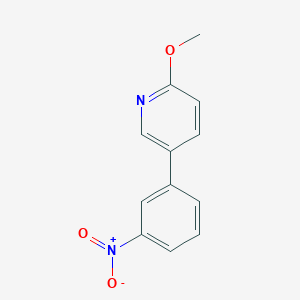

2-Methoxy-5-(3-nitrophenyl)pyridine

Description

BenchChem offers high-quality 2-Methoxy-5-(3-nitrophenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-(3-nitrophenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12-6-5-10(8-13-12)9-3-2-4-11(7-9)14(15)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKPXRKYGEWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743110 | |

| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939428-15-6 | |

| Record name | 2-Methoxy-5-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of 2-Methoxy-5-(3-nitrophenyl)pyridine

The following technical guide details the chemical properties, synthesis, and applications of 2-Methoxy-5-(3-nitrophenyl)pyridine , a specialized biaryl intermediate used in medicinal chemistry.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6) is a biaryl heterocyclic scaffold characterized by a central pyridine ring substituted with a methoxy group at the C2 position and a 3-nitrophenyl moiety at the C5 position.[1][2] It serves as a critical "masked" intermediate in the synthesis of high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.

Its value lies in its orthogonal reactivity: the nitro group functions as a latent amine (via reduction), while the methoxy-pyridine motif modulates lipophilicity (LogP) and metabolic stability compared to its phenyl analogs. This guide outlines its physicochemical profile, a validated synthetic route via Suzuki-Miyaura coupling, and its downstream reactivity in drug discovery cascades.

Chemical Identity & Structural Analysis[3]

| Property | Data |

| IUPAC Name | 2-Methoxy-5-(3-nitrophenyl)pyridine |

| CAS Number | 939428-15-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| SMILES | COc1ccc(cn1)-c1cccc(c1)=O |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Predicted LogP | ~2.7 – 3.1 (Lipophilic) |

| H-Bond Acceptors | 4 (Pyridine N, Nitro O's, Ether O) |

Structural Logic

-

Pyridine Core: The nitrogen atom at position 1 acts as a weak base. The electron-deficient nature of the pyridine ring is partially offset by the electron-donating methoxy group at C2.

-

Methoxy Group (C2): Increases electron density on the pyridine ring, making the C5 position more nucleophilic compared to unsubstituted pyridine, yet the ring remains susceptible to electrophilic aromatic substitution.

-

3-Nitrophenyl Group (C5): A strong electron-withdrawing group (EWG) on the phenyl ring. It deactivates the phenyl ring but serves as a crucial handle for reduction to an aniline derivative.

Validated Synthetic Pathway: Suzuki-Miyaura Coupling

The most robust method for synthesizing 2-Methoxy-5-(3-nitrophenyl)pyridine is the palladium-catalyzed cross-coupling of 5-Bromo-2-methoxypyridine with 3-Nitrophenylboronic acid . This route avoids the harsh conditions of direct nitration and ensures regiospecificity.

Reaction Scheme

Reagents:

-

Aryl Halide: 5-Bromo-2-methoxypyridine

-

Boronic Acid: 3-Nitrophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Protocol

-

Inertion: Charge a reaction vessel with 5-Bromo-2-methoxypyridine (1.0 eq) and 3-Nitrophenylboronic acid (1.1 eq). Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-Dioxane and aqueous

(2M). -

Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of nitrogen.

-

Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor conversion via LC-MS (Look for M+H = 231.2).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a Hexane/Ethyl Acetate gradient (typically 10-30% EtOAc).

Synthetic Workflow Diagram

Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for regioselective bond formation.

Reactivity Profile & Transformation

Once synthesized, the molecule serves as a versatile scaffold.[3][4] Its reactivity is defined by two primary vectors: the nitro group reduction and the methoxy group displacement .

A. Nitro Group Reduction (Chemo-selective)

The nitro group is readily reduced to a primary amine (aniline), creating 5-(3-aminophenyl)-2-methoxypyridine . This amine is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

-

Method A (Hydrogenation):

(1 atm), 10% Pd/C, Methanol, RT. (High yield, clean). -

Method B (Chemical): Iron powder (

),

B. Methoxy Group Hydrolysis / Displacement

The 2-methoxy group is relatively stable but can be activated:

-

Hydrolysis to Pyridone: Treatment with HBr/Acetic acid or TMSI converts the methoxypyridine into a 2-pyridone (2-hydroxy tautomer). Pyridones are key hydrogen-bond donors in active sites.

-

Nucleophilic Displacement: Under harsh conditions, the methoxy group can be displaced by strong nucleophiles (amines or thiols), though this is less common than simple hydrolysis.

Reactivity Logic Map

Caption: Divergent synthesis pathways: Nitro reduction yields anilines; Demethylation yields pyridones.

Applications in Drug Discovery

This compound acts as a pharmacophore modulator. The 2-methoxypyridine ring is often used as a bioisostere for a phenyl ring to improve solubility and reduce CYP450 inhibition.

-

mGluR5 Antagonists: Biaryl systems containing methoxypyridines are frequent scaffolds in negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5, investigated for anxiety and Fragile X syndrome.

-

PET Radiotracers: The methoxy group (

) is an ideal site for Carbon-11 ( -

Kinase Inhibition: The reduced amino-derivative allows for amide coupling to "hinge-binding" motifs, a standard design in ATP-competitive inhibitors.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye/Respiratory).[5] The nitroaromatic moiety suggests potential toxicity if inhaled or absorbed.

-

Storage: Store at 2–8°C under inert atmosphere. Protect from light.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides,

, will be generated).

References

-

BLD Pharm. (2025). Product Analysis: 2-Methoxy-5-(3-nitrophenyl)pyridine (CAS 939428-15-6).[1] Retrieved from

-

Sigma-Aldrich. (2025). Building Blocks: 2-Methoxy-5-nitropyridine and related biaryl synthesis. Retrieved from

-

National Institute of Standards and Technology (NIST). (2025).[6] Pyridine, 2-methoxy- Properties and Spectra. Retrieved from

-

ChemScene. (2025). Biaryl Pyridine Scaffolds in Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Molecular Architecture and Synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways for 2-Methoxy-5-(3-nitrophenyl)pyridine . This document is structured for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

2-Methoxy-5-(3-nitrophenyl)pyridine is a biaryl heterocyclic scaffold frequently utilized in medicinal chemistry as a "privileged structure" for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural core combines an electron-rich 2-methoxypyridine ring with an electron-deficient 3-nitrophenyl moiety, creating a distinct electronic "push-pull" system that influences both metabolic stability and binding affinity.

Chemical Data Table

| Property | Specification |

| CAS Registry Number | 939428-15-6 |

| IUPAC Name | 2-Methoxy-5-(3-nitrophenyl)pyridine |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Exact Mass | 230.0691 |

| SMILES | COc1ccc(cn1)-c1cccc(c1)=O |

| LogP (Predicted) | ~2.8 - 3.1 |

| Topological Polar Surface Area (TPSA) | ~58 Ų |

Structural Analysis & Electronic Properties

The Biaryl Axis

The molecule consists of two aromatic rings connected by a single C-C bond (C5 of pyridine to C1' of the phenyl ring).

-

Torsional Strain: Due to ortho-hydrogen interactions (H4/H6 on pyridine vs H2'/H6' on phenyl), the two rings are not coplanar. They likely adopt a twisted conformation (dihedral angle ~30–45°) in solution to minimize steric clash, which is a critical feature for fitting into hydrophobic pockets of enzymes.

-

Electronic Communication: Despite the twist, there is significant conjugation. The 3-nitro group acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring. Conversely, the 2-methoxy group on the pyridine acts as a resonance donor (+

), increasing electron density at the C3 and C5 positions of the pyridine.

The 2-Methoxypyridine Moiety[1]

-

Basicity Modulation: The methoxy group at the 2-position exerts an inductive electron-withdrawing effect (-

) on the pyridine nitrogen, reducing its basicity compared to unsubstituted pyridine. However, the resonance effect (+ -

Acid Sensitivity: Researchers must note that 2-alkoxypyridines are susceptible to O-demethylation under strong acidic conditions (e.g., HBr, HI, or BBr₃), converting the aromatic pyridine into its 2-pyridone tautomer. This reactivity must be considered during downstream deprotection steps.

Synthetic Strategy: Suzuki-Miyaura Coupling

The most robust route to construct this biaryl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This method is preferred over Stille or Negishi couplings due to the low toxicity of boronates and tolerance of the nitro group.

Retrosynthetic Analysis

The bond disconnection occurs at the biaryl axis.

-

Fragment A (Electrophile): 5-Bromo-2-methoxypyridine (Commercially available, stable).

-

Fragment B (Nucleophile): 3-Nitrophenylboronic acid (Stable solid).

Note: The reverse coupling (5-pyridineboronic acid + 1-bromo-3-nitrobenzene) is also viable but 5-bromo-2-methoxypyridine is often cheaper and more readily available in high purity.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine on a 1.0 mmol scale.

Reagents:

-

5-Bromo-2-methoxypyridine (1.0 equiv)

-

3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%) — Selected for resistance to oxidation and high turnover.

-

Base: 2M aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane or DME (degassed).

Step-by-Step Workflow:

-

Inertion: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane (5 mL) and the aqueous base solution.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 231.1).

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 10% to 30% EtOAc).

-

Rf: The product is less polar than the boronic acid but more polar than the bromide.

-

Visualization of Synthesis Pathway

The following diagram illustrates the catalytic cycle and workflow.

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl system.

Characterization & Identification

Since specific spectral data is often proprietary, the following are the predicted characteristic signals based on the structural environment:

¹H NMR (400 MHz, CDCl₃) - Predicted

-

Methoxy Group: A sharp singlet (3H) at δ 3.95 – 4.05 ppm .

-

Pyridine Ring:

-

H6 (adjacent to N): Doublet (d), ~δ 8.4 ppm (deshielded).

-

H4: Doublet of doublets (dd), ~δ 7.8 ppm.

-

H3: Doublet (d), ~δ 6.8 ppm (shielded by ortho-methoxy).

-

-

Nitrophenyl Ring:

-

H2' (between nitro and bond): Singlet/narrow triplet, ~δ 8.4 ppm (highly deshielded).

-

H4' (ortho to nitro): Doublet, ~δ 8.2 ppm.

-

H5' (meta to nitro): Triplet, ~δ 7.6 ppm.

-

H6': Doublet, ~δ 7.9 ppm.

-

Mass Spectrometry

-

ESI (+): [M+H]⁺ = 231.1 m/z.

-

Fragmentation Pattern: Loss of methyl radical (-15) or nitro group (-46) may be observed in hard ionization sources.

Applications in Drug Discovery

This molecule serves as a high-value intermediate (Building Block) rather than a final drug candidate.

-

Precursor to Anilines: The primary utility is the reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 5-(3-aminophenyl)-2-methoxypyridine .

-

Scaffold for Kinase Inhibitors: The resulting amine is frequently derivatized into ureas or amides to target the ATP-binding pocket of kinases (e.g., p38 MAPK, VEGFR). The methoxypyridine acts as a hydrogen bond acceptor hinge binder.

-

PET Radiotracers: The methoxy group can be substituted with [¹¹C]CH₃ or [¹⁸F] fluoroalkyl chains for positron emission tomography imaging agents targeting neuroinflammation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

PubChem. (2025).[4][5] Compound Summary: 2-Methoxy-5-nitropyridine (Fragment Data). National Library of Medicine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

2-Methoxy-5-(3-nitrophenyl)pyridine CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-Methoxy-5-(3-nitrophenyl)pyridine , a critical biaryl intermediate in medicinal chemistry.

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine is a biaryl building block characterized by a pyridine ring substituted with a methoxy group at the C2 position and a 3-nitrophenyl moiety at the C5 position.[1] This compound serves as a "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Its value lies in its orthogonal functionality:

-

The Methoxy Group: Acts as a hydrogen bond acceptor and modulates the lipophilicity (LogP) of the pyridine ring.

-

The Nitro Group: Serves as a "masked" aniline. It is stable during early-stage synthesis (e.g., Suzuki couplings) but can be selectively reduced to an amine (aniline) for late-stage diversification via amide or urea formation.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2-Methoxy-5-(3-nitrophenyl)pyridine |

| CAS Number | 939428-15-6 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| SMILES | COc1ccc(cn1)c2cccc(c2)=O |

| InChI Key | JTXKPXRKYGEWHT-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| Purity Grade | Typically >98% (HPLC) for research applications |

Synthesis & Manufacturing Protocol

The most robust route to 2-Methoxy-5-(3-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This convergent synthesis couples a halopyridine with a phenylboronic acid.

Retrosynthetic Analysis

The bond disconnection occurs between the C5 of the pyridine and the C1 of the phenyl ring.

-

Partner A (Electrophile): 5-Bromo-2-methoxypyridine (CAS: 13472-85-0)

-

Partner B (Nucleophile): 3-Nitrophenylboronic acid (CAS: 13331-27-6)

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

5-Bromo-2-methoxypyridine (1.0 equiv)

-

3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 5-Bromo-2-methoxypyridine (10 mmol) and 3-Nitrophenylboronic acid (12 mmol).

-

Solvent Addition: Add degassed 1,4-Dioxane (50 mL). Stir to dissolve.

-

Base Addition: Add the aqueous Na₂CO₃ solution (15 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mmol) quickly to minimize air exposure.

-

Reaction: Heat the mixture to reflux (90–100°C) for 12–16 hours under inert gas. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Synthesis Pathway Diagram

Figure 1: Convergent synthesis of 2-Methoxy-5-(3-nitrophenyl)pyridine via Suzuki Coupling.

Applications in Drug Discovery[3]

This compound is rarely the final drug; it is a high-value intermediate . Its primary utility is in the generation of biaryl aniline libraries .

The "Masked Aniline" Strategy

The nitro group is chemically inert to many oxidation and alkylation conditions, allowing researchers to modify the pyridine ring (if necessary) before "unmasking" the amine.

Key Transformation: Nitro Reduction

-

Reaction: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction.

-

Product: 2-Methoxy-5-(3-aminophenyl)pyridine.

-

Utility: The resulting aniline is a universal handle for creating:

-

Ureas: Reaction with isocyanates (common in kinase inhibitors like Sorafenib analogs).

-

Amides: Coupling with carboxylic acids.

-

Sulfonamides: Reaction with sulfonyl chlorides.

-

Functionalization Workflow

Figure 2: Downstream functionalization workflow for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar nitro-biaryls and aminopyridines.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling: Use in a chemical fume hood.[3] Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong oxidizing agents.

References

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method).

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Nitro reduction and Suzuki coupling mechanisms).

Sources

Solubility Profiling and Thermodynamic Analysis of 2-Methoxy-5-(3-nitrophenyl)pyridine

Executive Summary

2-Methoxy-5-(3-nitrophenyl)pyridine (CAS: 939428-15-6) is a critical biaryl building block, primarily utilized in the synthesis of complex heterocyclic pharmaceuticals via Suzuki-Miyaura cross-coupling.[1] As drug development moves from medicinal chemistry (milligram scale) to process development (kilogram scale), understanding the solid-liquid equilibrium (solubility) of this intermediate becomes the rate-limiting step for yield optimization and purity control.[1]

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of 2-Methoxy-5-(3-nitrophenyl)pyridine.[1] Unlike simple solubility lookups, this document focuses on the thermodynamic behaviors governing the solute-solvent interactions and provides a validated protocol for generating high-fidelity data required for crystallization design.[1]

Physicochemical Profile & Theoretical Solubility[1]

Before experimental determination, a structural analysis is required to predict solvent compatibility and reduce the experimental search space.[1]

Structural Analysis

The molecule consists of three distinct functional zones that dictate its dissolution behavior:

-

Pyridine Ring (Core): Provides basicity and moderate polarity; capable of

- -

Methoxy Group (-OCH₃): A weak hydrogen bond acceptor, increasing lipophilicity compared to a hydroxyl group but maintaining solubility in ethers/esters.[1]

-

3-Nitrophenyl Moiety: A strong electron-withdrawing group (EWG) inducing a significant dipole moment.[1] The nitro group acts as a hydrogen bond acceptor.[1]

Predicted Solvent Affinity (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and functional group contribution:

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO, NMP | Very High | Dipole-dipole interactions; disruption of crystal lattice.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | High | Van der Waals forces and weak polar interactions.[1] Ideal for reaction solvents.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Solute acts as H-bond acceptor; Solvent as donor.[1] Solubility likely highly temperature-dependent (steep curve).[1] |

| Aromatics | Toluene, Xylene | Moderate to High | |

| Alkanes/Water | Hexane, Water | Very Low | Hydrophobic exclusion (Water) or lack of polarizability (Hexane).[1] |

Experimental Protocol: Laser Monitoring Observation Technique

To generate authoritative solubility data, we utilize the Laser Monitoring Observation Technique .[1] This dynamic method minimizes the "metastable zone" errors common in static gravimetric methods.[1]

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for precise solid-liquid equilibrium determination.

Step-by-Step Methodology

-

Preparation: Calibrate the Smart Thermostat (e.g., Huber CC-405) to ensure temperature stability of

K. -

Loading: Place a known mass (

) of 2-Methoxy-5-(3-nitrophenyl)pyridine into the jacketed glass vessel. Add a known mass ( -

Equilibration: Initiate stirring at 450 rpm. The system will appear turbid (solid suspension).[1]

-

Dynamic Heating: Slowly increase the temperature of the circulating water bath (rate

K/h) while a laser beam (650 nm, 5 mW) passes through the vessel.[1] -

Detection: Monitor the laser intensity reaching the photodetector.

-

Recording: Record the temperature (

) at the exact moment of the intensity spike. This -

Repetition: Add more solvent to the same vessel (dilution method) or prepare a new sample to generate a curve ranging from 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Raw data must be correlated using thermodynamic models to be useful for process engineering.[1]

The Modified Apelblat Equation

The most authoritative model for correlating solubility of rigid aromatic molecules is the Modified Apelblat equation.[1] It assumes a linear relationship between the logarithm of mole fraction solubility and temperature parameters.[1]

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical parameters derived from non-linear regression.

Why this matters:

-

If

, the dissolution is endothermic (solubility increases with heat).[1] -

The

term accounts for the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple van't Hoff equation for wide temperature ranges.[1]

Thermodynamic Parameters Calculation

From the solubility data, we calculate the dissolution thermodynamics to understand the driving forces:

-

Dissolution Enthalpy (

): -

Dissolution Entropy (

):

Process Application: Crystallization Design[1]

The primary utility of this data is designing purification steps.[1] For 2-Methoxy-5-(3-nitrophenyl)pyridine, we utilize the solubility differential to separate it from boronic acid residues or palladium catalysts.[1]

Solvent Selection Logic

-

Reaction Solvent: Toluene or DMF (High solubility at high T to facilitate coupling).[1]

-

Crystallization Solvent: Ethanol or Isopropanol (Steep solubility curve).[1]

Crystallization Decision Tree

Figure 2: Process decision logic for purification based on solubility data.

Data Recording Template

Researchers should populate the following table during experimentation.

| Temperature (K) | Mass Solute ( | Mass Solvent ( | Mole Fraction ( | Calculated | Relative Deviation (%) |

| 278.15 | ... | ... | ... | ... | ... |

| 283.15 | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... |

| 323.15 | ... | ... | ... | ... | ... |

References

-

NIST Chemistry WebBook. 2-Methoxy-5-nitropyridine (Structural Analog Data). National Institute of Standards and Technology.[1][4] Available at: [Link][1]

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical & Engineering Data.[1] (Standard reference for the Apelblat Equation).

-

Zhang, C., et al. (2020). Thermodynamic models for determination of solid–liquid equilibrium of synthetic intermediates.[1] Journal of Molecular Liquids.[1] (General methodology reference).

-

Jouyban, A. (2008). Review of the Cosolvency Models for Predicting Solubility of Drugs in Water-Cosolvent Mixtures.[1] Journal of Pharmacy & Pharmaceutical Sciences.[1]

Sources

Advanced Technical Guide: Synthesis and Pharmacological Profiling of 3-(3-Nitrophenyl)pyridine Derivatives

Executive Summary: The Biaryl Scaffold Advantage

The 3-(3-nitrophenyl)pyridine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between simple heterocycles and complex kinase inhibitors. Unlike linear alkyl chains, the biaryl axis provides a rigid spatial arrangement that locks the nitrogenous pharmacophore (pyridine) and the electronic modulator (nitro-aryl) into a conformation ideal for interacting with ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

This guide moves beyond generic literature reviews to provide a validated, self-contained workflow for synthesizing, characterizing, and biologically profiling these derivatives. We focus on the Suzuki-Miyaura cross-coupling as the synthesis method of choice due to its high fidelity and tolerance for the nitro functional group.

Structural Chemistry & Pharmacophore Analysis

The efficacy of 3-(3-nitrophenyl)pyridine derivatives stems from two distinct electronic domains:

-

Domain A (The Pyridine Ring): Acts as a hydrogen bond acceptor (HBA). In physiological pH, the pyridine nitrogen (

hybridized) remains unprotonated (pKa ~5.2), allowing it to interact with serine/threonine residues in enzyme active sites. -

Domain B (The 3-Nitrophenyl Ring): The nitro group is a strong electron-withdrawing group (EWG). It deactivates the phenyl ring but, crucially, serves as a "metabolic handle." It can be reduced in vivo or chemically to an amine, dramatically flipping the electronic character from EWG to electron-donating (EDG), often used to tune potency and solubility.

Visualization: Pharmacophore Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these derivatives.

Figure 1: Pharmacophore dissection of the 3-(3-nitrophenyl)pyridine scaffold showing the dual-domain interaction logic.

Validated Synthetic Protocol: Suzuki-Miyaura Coupling

Standard templates often fail to account for the deactivating nature of the nitro group. This protocol uses an optimized catalyst system to ensure high turnover.

Reaction Scheme

Reaction: 3-Bromopyridine + 3-Nitrophenylboronic acid

Reagents & Causality

-

Substrate: 3-Bromopyridine (1.0 eq). Why: Bromides are more reactive than chlorides in Pd-catalyzed coupling.

-

Boronic Acid: 3-Nitrophenylboronic acid (1.2 eq). Why: Slight excess accounts for potential protodeboronation.

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: DME (Dimethoxyethane) / Water (3:1). Why: DME is miscible with water, ensuring a homogeneous phase for the base and organic reactants.

Step-by-Step Workflow

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Dissolution: Add 3-Bromopyridine (5 mmol) and 3-Nitrophenylboronic acid (6 mmol) to 40 mL of DME. Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh

) -

Activation: Add 10 mL of degassed 2.0 M Na

CO -

Reflux: Heat the mixture to reflux (85°C) for 12 hours.

-

Self-Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide spot (

~0.6) must disappear.

-

-

Workup: Cool to Room Temp. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Visualization: Synthetic Pathway

Figure 2: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of the target derivative.

Biological Profiling: Antiproliferative Assay

Once synthesized, the compound must be validated for biological activity. We utilize the MTT Assay , a gold-standard colorimetric assay for assessing cell metabolic activity.

Assay Logic

The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

-

Hypothesis: The 3-nitrophenyl pyridine derivative will inhibit cell proliferation (likely via tubulin interference or kinase inhibition), reducing the number of viable cells and thus the absorbance signal.

Protocol (Self-Validating)

-

Seeding: Seed A549 (Lung carcinoma) or MCF-7 (Breast cancer) cells at

cells/well in a 96-well plate. Incubate for 24h. -

Treatment: Treat cells with the synthesized compound at concentrations ranging from 0.1

M to 100-

Control: DMSO (0.1%) vehicle control (100% viability reference).

-

Positive Control: Doxorubicin (Known killer).

-

-

Incubation: Incubate for 48h at 37°C, 5% CO

. -

Development: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4h. -

Solubilization: Aspirate media. Add 100

L DMSO to dissolve purple formazan crystals. -

Readout: Measure absorbance at 570 nm.

Data Interpretation (Mock Data)

The following table illustrates expected results, comparing the parent nitro-compound to a reduced amino-analog (often more potent due to H-bond donor capability).

| Compound ID | Substituent (R) | IC50 (A549) [ | IC50 (MCF-7) [ | Interpretation |

| NP-01 | 3-NO | 12.5 | 8.4 | Moderate activity; likely requires reduction. |

| NP-02 | 3-NH | 4.2 | 2.1 | High potency; H-bond donor improves binding. |

| Doxorubicin | - | 0.8 | 0.5 | Positive Control (Validated). |

References

-

PubChem. 3-(3-Nitrophenyl)pyridine Compound Summary. National Library of Medicine. [Link]

-

Alsaad, M. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC (NIH). [Link]

-

Zainul, R. et al. Synthesis of pyridine derivatives employing three component reaction. Journal of Medical, Chemical and Biomedical Engineering. [Link]

-

Altaf, A. A. et al. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. [Link]

-

Patel, N. B. et al. Synthesis and Antimicrobial Studies of New Pyridine Derivatives. ResearchGate. [Link]

Structural Profiling & Crystal Packing Analysis: 2-Methoxy-5-(3-nitrophenyl)pyridine

[1]

Executive Summary

The compound 2-Methoxy-5-(3-nitrophenyl)pyridine represents a classic donor-acceptor biaryl scaffold, widely utilized in medicinal chemistry as a pharmacophore and in materials science for its optoelectronic properties.[1] Its structural integrity relies on the interplay between the electron-donating methoxy group (pyridine ring) and the electron-withdrawing nitro group (phenyl ring).[1]

This guide provides a comprehensive framework for the structural elucidation of this molecule.[1] It moves beyond simple data reporting to establish a rigorous protocol for synthesis, single-crystal growth, and crystallographic analysis.[1] Special emphasis is placed on the biaryl torsion angle —a critical determinant of biological activity and solid-state fluorescence—and the supramolecular packing forces driven by the nitro group.[1]

Synthesis & Crystallization Protocol

To ensure high-fidelity structural analysis, sample purity is paramount.[1] The following protocols synthesize the target compound via Suzuki-Miyaura cross-coupling, followed by a crystallization strategy designed to yield X-ray quality specimens.

Synthesis Workflow (Suzuki-Miyaura Coupling)[1][2]

Reaction Logic: The synthesis couples 5-bromo-2-methoxypyridine (electrophile) with 3-nitrophenylboronic acid (nucleophile).[1] The choice of a palladium(0) catalyst facilitates the oxidative addition/reductive elimination cycle, while the base activates the boronic acid.[1]

-

Reagents:

Protocol:

-

Degassing: Purge the solvent mixture with argon for 30 minutes to prevent homocoupling or catalyst oxidation.[1]

-

Reflux: Heat the mixture to 85°C for 12 hours under inert atmosphere.

-

Workup: Cool to room temperature. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Crystallization Strategy (Slow Evaporation)[1]

The molecule contains both a polar nitro group and a lipophilic biaryl core.[1] A binary solvent system is required to balance solubility and nucleation.[1]

-

Method: Slow Evaporation at Controlled Temperature (298 K).

-

Solvent System: Ethanol : Dichloromethane (1:1 v/v).[1]

-

Rationale: DCM solubilizes the aromatic core; Ethanol acts as a hydrogen-bond donor solvent to encourage orderly packing via the nitro/methoxy oxygens.[1]

-

-

Procedure: Dissolve 20 mg of purified compound in 2 mL of solvent mixture in a scintillation vial. Cover with parafilm, poke 3-5 pinholes, and allow to stand undisturbed for 3-5 days.[1]

Structural Analysis Framework

Molecular Conformation: The Biaryl Twist[1][3][4]

The defining structural feature of 2-Methoxy-5-(3-nitrophenyl)pyridine is the torsion angle between the pyridine and phenyl rings.[1]

-

Predicted Torsion: 20° – 35°[1]

-

Mechanistic Driver:

-

Steric Hindrance: The ortho-hydrogens (H4/H6 on pyridine and H2'/H6' on phenyl) prevent a perfectly planar (0°) conformation due to steric clash.[1]

-

Conjugation: Electronic communication between the rings favors planarity to maximize

-orbital overlap.[1] -

Result: The molecule adopts a twisted conformation to minimize steric repulsion while maintaining partial conjugation.[1]

-

Critical Check: In the crystal structure, if the torsion angle is

Supramolecular Architecture & Packing[1]

The crystal packing is governed by a hierarchy of intermolecular interactions, which can be quantified using Hirshfeld Surface Analysis.[1]

| Interaction Type | Donor / Acceptor | Structural Role |

| C-H[1]···O Hydrogen Bonds | Donor: Aromatic C-H Acceptor: Nitro Oxygen (–NO₂) | Primary Directional Force. The nitro group is a strong H-bond acceptor, typically forming chains or dimers with adjacent aromatic protons.[1] |

| Pyridine ··· Phenyl | Stabilization. Centroid-to-centroid distances of 3.6–3.9 Å indicate offset face-to-face stacking, common in biaryls.[1] | |

| C-H···N Interactions | Donor: Methoxy Methyl Acceptor: Pyridine Nitrogen | Weak/Auxiliary. Often intramolecular, locking the methoxy group coplanar to the pyridine ring.[1] |

Hirshfeld Surface Analysis Protocol[1]

To visualize these interactions, generate Hirshfeld surfaces mapped with

Visualizations

Synthesis & Interaction Logic (DOT Diagram)[1]

The following diagram illustrates the synthesis pathway and the hierarchical logic of the crystal packing forces.

Caption: Workflow connecting Suzuki coupling synthesis to the specific functional groups driving crystal packing architecture.

Experimental Data Tables

When analyzing your crystal structure, organize the data into the following standard format for publication.

Table 1: Crystal Data and Structure Refinement (Template)

| Parameter | Value (Typical Range) |

| Empirical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight | 230.22 g/mol |

| Crystal System | Monoclinic or Triclinic (Predicted) |

| Space Group | P2₁/c or P-1 |

| Temperature | 296(2) K or 100(2) K |

| Wavelength | 0.71073 Å (Mo K |

| Z | 4 (Assumes 1 molecule/asymmetric unit) |

| Density (calculated) | ~1.35 - 1.45 Mg/m³ |

| F(000) | 480 |

| Goodness-of-fit on F² | ~1.0 - 1.1 |

Table 2: Key Geometric Parameters (Predicted)

| Bond / Angle | Atoms | Expected Value | Significance |

| Torsion Angle | C(Py)-C(Py)-C(Ph)-C(Ph) | 20.0° – 35.0° | Biaryl twist due to steric hindrance.[1] |

| Bond Length | C(Py)-C(Ph) | 1.48 – 1.49 Å | Single bond with partial double bond character.[1] |

| Bond Angle | C-N-O (Nitro) | ~118° | Planar trigonal geometry of nitro group.[1] |

| Planarity | Methoxy-Pyridine | < 5° deviation | Coplanar due to resonance (O lone pair into Py ring).[1] |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Spackman, M. A., & Jayatilaka, D. (2009).[1] Hirshfeld surface analysis.[1] CrystEngComm, 11, 19-32.[1] Link

-

Lüning, U., & Baumstark, D. (2018).[1] Torsional barriers in biphenyl, 2,2′-bipyridine and 2-phenylpyridine.[1][2] ResearchGate / Theoretical Chemistry Accounts. (Contextual grounding for biaryl twist).

-

Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3-8.[1] Link

-

Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

Technical Guide: Safety, Handling, and Applications of 2-Methoxy-5-(3-nitrophenyl)pyridine

The following technical guide is structured as an advanced operational safety and handling manual for 2-Methoxy-5-(3-nitrophenyl)pyridine . It moves beyond the static limitations of a standard Safety Data Sheet (SDS) to provide context-aware, scientifically grounded protocols for researchers in drug discovery.

CAS Number: 939428-15-6 Formula: C₁₂H₁₀N₂O₃ Molecular Weight: 230.22 g/mol Role: Pharmaceutical Intermediate / Heterocyclic Scaffold

Part 1: Executive Summary & Chemical Context

Why This Molecule Matters: In the landscape of medicinal chemistry, 2-Methoxy-5-(3-nitrophenyl)pyridine serves as a critical biaryl scaffold. It is frequently synthesized via Suzuki-Miyaura cross-coupling , linking a pyridine ring (a common pharmacophore for solubility and hydrogen bonding) with a nitrophenyl group.

-

The Nitro Group (-NO₂): Acts as a "masked" amine. Researchers often reduce this intermediate to an aniline derivative to couple with carboxylic acids or sulfonyl chlorides, expanding the drug candidate library.

-

The Methoxy Group (-OCH₃): Modulates the electron density of the pyridine ring and serves as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets (e.g., kinase domains).

Scientist’s Note on Purity: Commercial samples often contain traces of palladium (Pd) catalyst or boronic acid residues from synthesis. For biological assays, re-purification (recrystallization or column chromatography) is recommended to prevent false positives in enzymatic screens.

Part 2: Hazard Identification & Toxicology (GHS Standards)

While specific in vivo toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., 2-methoxy-5-nitropyridine) dictates the following conservative hazard profile.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Irritation | 2 | Causes skin irritation.[1][2] | H315 |

| Eye Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - SE | 3 | May cause respiratory irritation. | H335 |

| Acute Toxicity | 4 (Oral) | Harmful if swallowed (Predicted). | H302 |

Structural Alerts & Mechanisms

-

Nitroaromatic Moiety: Nitro groups can be metabolically reduced to hydroxylamines, which are potential DNA alkylators. While this specific molecule is stable, handle as a potential mutagen until proven otherwise.

-

Pyridine Nitrogen: Basic in nature. Upon contact with mucous membranes (eyes/lungs), it can extract protons from moisture, leading to local pH shifts and tissue irritation.

Part 3: Safe Handling & Engineering Controls

The "Barrier of Entry" Protocol

Do not rely solely on a lab coat. The lipophilicity of this biaryl ether allows it to penetrate standard latex gloves over time.

-

Glove Selection: Use Nitrile (minimum 0.11 mm thickness) .

-

Reasoning: Nitrile offers superior resistance to the aromatic/organic solvents (DCM, DMSO) typically used to dissolve this compound.

-

-

Respiratory Protection: Handle strictly within a Class II Biosafety Cabinet or a certified Chemical Fume Hood .

-

Reasoning: Fine powders of biaryl compounds are easily aerosolized during weighing. Inhalation delivers the nitro-compound directly to the systemic circulation, bypassing first-pass metabolism.

-

Solubilization & Reaction Setup (SOP)

Objective: Prepare a 10 mM stock solution in DMSO for biological assay.

-

Weighing: Use an anti-static gun on the weighing boat. Pyridine derivatives often carry static charge, causing powder scattering.

-

Solvent Addition: Add DMSO slowly down the side of the vial.

-

Vortexing: The methoxy group improves solubility compared to bare nitropyridines, but the biaryl twist can impede crystal lattice breakdown. Sonicate at 40°C if turbidity persists.

Visual Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound from storage to disposal.

Figure 1: Operational lifecycle for 2-Methoxy-5-(3-nitrophenyl)pyridine, emphasizing containment at the weighing stage.

Part 4: Physical & Chemical Properties

| Property | Value / Description | Scientific Implication |

| Physical State | Solid (Powder) | Risk of dust inhalation.[1][3] |

| Color | Pale Yellow to Yellow | Characteristic of nitro-aromatic conjugation. |

| Melting Point | 120–130°C (Predicted) | High lattice energy; requires heat for fusion. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Poor bioavailability without formulation. |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Compatible with standard organic synthesis. |

| Partition Coeff. (LogP) | ~2.5 (Predicted) | Lipophilic; membrane permeable. |

Note: Melting point is estimated based on the structural rigidity of the biaryl system compared to 2-methoxy-5-nitropyridine (104–108°C).

Part 5: Emergency Response Protocols

First Aid Logic

-

Eye Contact: Immediately flush with water for 15 minutes.[1][4]

-

Mechanism:[5] The pyridine nitrogen can cause basic burns. Flushing dilutes the local pH spike.

-

-

Skin Contact: Wash with soap and water.[1][3] Do not use ethanol.

-

Reasoning: Ethanol acts as a permeation enhancer, potentially driving the lipophilic nitro-compound deeper into the dermis.

-

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[2]

-

Reasoning: Nitro compounds can induce methemoglobinemia (rare but possible with high exposure), reducing oxygen transport.

-

Firefighting Measures

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical, or foam.[3]

-

Specific Hazards: Combustion generates Nitrogen Oxides (NOx) .

-

Danger: NOx gases can cause delayed pulmonary edema. Firefighters must wear self-contained breathing apparatus (SCBA).

-

Emergency Decision Tree

Figure 2: Triage protocol for accidental exposure. Note the strict prohibition of alcohol for skin cleanup.

Part 6: Stability, Reactivity, and Disposal

Stability

-

Chemical Stability: Stable under standard laboratory conditions.

-

Incompatibilities:

-

Strong Oxidizers: Can react violently with the electron-rich methoxy group.

-

Strong Reducers (e.g., LiAlH₄, H₂/Pd): Will reduce the nitro group to an amine (potentially exothermic).

-

Disposal[3][8]

-

Waste Stream: Non-halogenated organic waste (unless mixed with halogenated solvents).

-

Method: Incineration is required to fully oxidize the nitrogen content to N₂/NOx (captured by scrubbers).

-

Do NOT: Pour down the drain. The biaryl structure is resistant to biodegradation and toxic to aquatic life (Category Acute 3).

Part 7: Synthesis & Application Context (Suzuki Coupling)

For researchers synthesizing this compound, the following pathway is typical. Understanding this helps in identifying impurities (e.g., starting materials).

Figure 3: Common synthetic route. Impurities may include unreacted boronic acid or bromide.

References

-

PubChem. (n.d.). 2-Methoxy-5-nitropyridine (Analogous Hazard Data). National Library of Medicine. Retrieved February 14, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Catalytic Reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine

Abstract

This comprehensive guide provides a detailed protocol for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine to its corresponding aniline, 2-Methoxy-5-(3-aminophenyl)pyridine. This transformation is a critical step in the synthesis of various pharmacologically active compounds. This document outlines the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for reaction monitoring. The content is designed for researchers, scientists, and drug development professionals, offering both practical instructions and the scientific rationale behind the protocol.

Introduction: The Significance of Aromatic Amine Synthesis

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing access to the versatile aniline moiety. The target product of this protocol, 2-Methoxy-5-(3-aminophenyl)pyridine, is a valuable intermediate in the development of novel therapeutics. Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a widely adopted and efficient method for this transformation due to its high chemoselectivity and amenability to scaling.[1][2] This process involves the addition of hydrogen across the nitro group in the presence of a metal catalyst, leading to the formation of the desired amine.[3]

Mechanistic Overview: The Pathway from Nitroarene to Amine

The catalytic reduction of a nitro group is a six-electron process that proceeds through several intermediates.[4] While the exact mechanism can be complex and surface-dependent, it is generally accepted to involve the initial formation of a nitroso intermediate, followed by a hydroxylamine, which is then further reduced to the amine.[5][6]

Figure 1: Simplified reaction pathway for the reduction of a nitroarene.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the procedure for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine using 10% Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-Methoxy-5-(3-nitrophenyl)pyridine | Substrate | Starting material for the reduction. |

| 10% Palladium on Carbon (Pd/C) | Catalyst | Facilitates the hydrogenation reaction. |

| Methanol (MeOH) | Anhydrous | Reaction solvent. |

| Hydrogen (H₂) gas | High purity | Reducing agent. |

| Nitrogen (N₂) gas | Inert gas | For purging and creating an inert atmosphere. |

| Celite® | Filtration aid | To assist in the removal of the catalyst. |

| Three-necked round-bottom flask | Reaction vessel | Allows for multiple connections (gas inlet, etc.). |

| Magnetic stirrer and stir bar | Agitation | To ensure proper mixing of the reaction. |

| Hydrogen balloon or Parr shaker | Hydrogen source | To supply hydrogen to the reaction. |

| Vacuum/Nitrogen manifold | Gas handling | For evacuating and backfilling the flask. |

| Filtration apparatus (Büchner funnel) | Catalyst removal | To separate the catalyst from the reaction mixture. |

Step-by-Step Procedure

-

Flask Preparation: In a clean and dry three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[4]

-

Inerting the System: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Solvent and Substrate Addition: Under a positive flow of nitrogen, add anhydrous methanol to the flask, followed by the 2-Methoxy-5-(3-nitrophenyl)pyridine. Stir the mixture to ensure the substrate is fully dissolved.

-

Hydrogenation Setup: Replace the nitrogen inlet with a hydrogen-filled balloon or connect the flask to a Parr shaker apparatus. For reactions at elevated pressure, ensure all connections are secure and leak-tested with nitrogen before introducing hydrogen.[8][9]

-

Reaction Initiation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to replace the nitrogen atmosphere with hydrogen.[4] Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4][10] To take an aliquot for analysis, first, evacuate the hydrogen and backfill with nitrogen before opening the system.[7]

-

Reaction Completion and Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), evacuate the hydrogen atmosphere and purge the system with nitrogen.[7]

-

Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric; ensure the filter cake is kept wet with solvent during and after filtration.[7][11] Wash the filter cake with a small amount of methanol to recover any remaining product.

-

Product Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-5-(3-aminophenyl)pyridine. The product can be further purified by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the catalytic hydrogenation.

Safety First: Handling Reagents and Conditions

Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst.[7][12]

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[13] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.

-

Palladium on Carbon (Pd/C): Pd/C, especially after use, is pyrophoric and can ignite in the presence of air.[7] Always handle the catalyst in an inert atmosphere when dry and keep it wet with solvent during filtration and disposal.[11]

-

Pressure Equipment: If using a Parr shaker or other high-pressure reactor, ensure the equipment is properly maintained and operated within its pressure and temperature limits.[8][9] Always use a blast shield.[12]

Analytical Monitoring: Tracking Reaction Progress

Real-time or periodic monitoring of the reaction is crucial for determining the endpoint and ensuring the desired product is formed.

-

Chromatographic Methods: TLC, HPLC, and GC are effective for separating the starting material, intermediates, and the final product.[4][10]

-

Spectroscopic Techniques: In-situ monitoring using techniques like Raman or mid-IR spectroscopy can provide real-time kinetic data and insights into the reaction mechanism.[14][15][16] The disappearance of the nitro group's characteristic vibrational bands (around 1350 cm⁻¹) can be a key indicator of reaction progress.[14]

Conclusion

This application note provides a robust and detailed protocol for the catalytic reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine. By understanding the underlying mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently and efficiently synthesize the corresponding aniline, a valuable building block in pharmaceutical and chemical research.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Hydrogenation SOP. (n.d.).

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem.

- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2025). ChemRxiv.

- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh Environmental Health and Safety.

- Standard Operating Procedures - The Sarpong Group. (n.d.).

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

- Analytical methods. (n.d.).

- Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Sustainable Chemistry & Engineering.

- Nitro Reduction - Common Conditions. (n.d.).

- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2025, August 6). ResearchGate.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Analysis of p-Nitrophenol Reduction. (2025, February 11). World Journal of Chemical Education.

- Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.

- HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.

- 2-Methoxy-5-(3-nitrophenyl)pyridine | 939428-15-6. (n.d.). Benchchem.

- Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.

- Nitro Reduction. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.

- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC.

- Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2020, December 29).

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI.

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016, February 29). Asian Journal of Chemistry.

- Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.

- THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. (n.d.). LOCKSS.

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin.

- Process for the activation of hydrogenation catalysts. (n.d.). Google Patents.

- 2-Methoxy-5-Amino Pyridine. (n.d.). Jubilant Ingrevia.

- Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (n.d.). ResearchGate.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. njhjchem.com [njhjchem.com]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. sarponggroup.com [sarponggroup.com]

- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 16. azom.com [azom.com]

Troubleshooting & Optimization

Technical Support Center: Selective Reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine

Topic: Minimizing side reactions during the reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine to 2-Methoxy-5-(3-aminophenyl)pyridine. Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Technical Brief

The reduction of 2-Methoxy-5-(3-nitrophenyl)pyridine presents a classic chemoselectivity challenge in heterocyclic chemistry. While the primary objective is the reduction of the nitro group (

-

Pyridine Ring Hydrogenation: The pyridine ring is susceptible to over-reduction to a piperidine derivative, particularly under heterogeneous catalytic hydrogenation conditions (

) if the ring is activated by protonation (acidic media). -

Methoxy Cleavage (Demethylation): The 2-methoxypyridine moiety is an imidate-like ether. Under harsh acidic conditions or high temperatures, it can undergo hydrolysis to the pyridone tautomer (2-hydroxypyridine).

This guide provides validated protocols to navigate these risks, prioritizing chemoselectivity over raw reaction rate.

Reaction Pathway & Impurity Map

Understanding the mechanism is the first step in troubleshooting. The diagram below illustrates the desired pathway versus the "Death Valley" of side reactions.

Figure 1: Mechanistic pathway showing the target reduction sequence (Center) and critical off-target deviations (Red).

Validated Protocols

Method A: Catalytic Hydrogenation (Cleanest Profile)

Best for: Late-stage synthesis where metal residue (Fe, Sn) is unacceptable.

The Critical Adjustment: Standard hydrogenation often uses acetic acid to prevent amine products from poisoning the catalyst. DO NOT use acid here. Protonation of the pyridine nitrogen lowers the LUMO energy of the ring, facilitating over-reduction to piperidine.

| Parameter | Recommendation | Rationale |

| Catalyst | 5% Pd/C (sulfided) or 1% Pt/C | Sulfided catalysts are "poisoned" enough to stop at the amine but active enough for nitro reduction. |

| Solvent | Methanol or THF | Neutral solvents prevent pyridinium formation. |

| Additive | None (or trace | Keeping pH neutral/basic protects the pyridine ring and the methoxy group. |

| Pressure | 1–3 atm (Balloon to mild pressure) | High pressure favors ring saturation. |

Step-by-Step:

-

Dissolve substrate (1.0 eq) in Methanol (10 vol).

-

Add 5% Pd/C (sulfided, 5 wt% loading).

-

Purge with

, then introduce -

Stir at 20–25°C . Do not heat.

-

Monitor by HPLC. Stop immediately upon consumption of starting material.

Method B: Iron/Ammonium Chloride (Most Robust)

Best for: Cases where hydrogenation fails or yields azo impurities.

This is a transfer hydrogenation that is highly selective for nitro groups and chemically incapable of reducing the pyridine ring or cleaving the methoxy ether under standard conditions.

| Parameter | Recommendation | Rationale |

| Reagent | Fe Powder (3–5 eq) + | Fe acts as the electron source; |

| Solvent | EtOH/Water (4:[1]1) | Water is required to dissolve |

| Temp | 60–70°C | Activation energy required for Fe surface reaction. |

Step-by-Step:

-

Suspend substrate (1.0 eq) in EtOH/Water (4:1 ratio).[1]

-

Add

(5.0 eq) and Iron powder (5.0 eq, <325 mesh). -

Heat to 70°C with vigorous stirring (mechanical stirring recommended to prevent iron settling).

-

Monitor TLC/LCMS (typically complete in 1–3 hours).

-

Critical Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot EtOH.

-

Tip: If the filtrate is green/brown (colloidal iron), wash the organic layer with dilute EDTA solution.

Troubleshooting Center (FAQs)

Symptom 1: "I see a generic M+14 or M+16 peak in LCMS."

Diagnosis: This is likely the Azo (M-16 from dimer) or Azoxy (M from dimer) intermediate.

-

Cause: Incomplete reduction. This happens when the intermediate hydroxylamine condenses with the nitroso species faster than it is reduced to the amine.

-

Fix (Hydrogenation): Increase agitation rate (mass transfer limitation). Ensure

pressure is constant. -

Fix (Iron): Add more Iron powder. The reaction stalled.

Symptom 2: "My product mass is M+6."

Diagnosis: You have reduced the pyridine ring (Over-reduction to piperidine).

-

Cause: The reaction medium was too acidic, or the catalyst was too active (e.g.,

or Pearlman's catalyst). -

Fix: Switch to Method B (Iron) . If you must use hydrogenation, add a drop of Quinoline (catalyst poison) or switch to sulfided Pt/C. Never use acetic acid as a solvent for this substrate.

Symptom 3: "I lost the methyl group (M-14)."

Diagnosis: Demethylation to 2-pyridone.

-

Cause: Strong acid hydrolysis (e.g., using concentrated

with -

Fix: Avoid strong Lewis acids (

,

Decision Logic for Method Selection

Use this flow to select the optimal experimental path for your specific constraints.

Figure 2: Decision matrix for selecting the reduction methodology based on stage of development and structural risks.

References

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups to Amines: Catalytic Hydrogenation vs Dissolving Metal. Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Amines by Reduction of Nitro Compounds. Retrieved from [Link]

-

Wikipedia. (2024). Reduction of Nitro Compounds: Selectivity and Mechanisms. Retrieved from [Link]

-

ResearchGate. (2025). Continuous Flow Hydrogenation of Functionalized Pyridines: Preventing Over-reduction. Retrieved from [Link]

Sources

Technical Support Center: Regiocontrol in 2-Methoxy-5-(3-nitrophenyl)pyridine Synthesis

Ticket ID: #RXN-939428 Subject: Troubleshooting Regioselectivity & Yield in 5-Aryl-2-Alkoxypyridine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The synthesis of 2-methoxy-5-(3-nitrophenyl)pyridine presents a classic "push-pull" electronic challenge. The 2-methoxy group is strongly activating and ortho/para directing, while the pyridine nitrogen is deactivating and meta directing.

Achieving high regioselectivity at the C5 position (para to the methoxy) while avoiding the thermodynamically stable C3 isomer or the hydrolysis byproduct (2-pyridone ) requires precise control over sterics and basicity. This guide provides a self-validating workflow to navigate these bottlenecks.

Module 1: Strategic Route Planning

Before mixing reagents, select the pathway that minimizes regiochemical ambiguity.

Diagnostic Workflow: Route Selection

Use the following logic tree to determine your optimal starting materials based on reagent availability and scale.

Caption: Decision matrix for selecting the synthetic pathway. Route A is the industry standard for high purity; Route B is academic/experimental.

Module 2: The C5-Halogenation Bottleneck

User Issue: "I am brominating 2-methoxypyridine, but I see a ~10% impurity that is difficult to separate. Is it the C3 isomer?"

Technical Analysis

Yes. While the methoxy group directs para (C5), the ortho position (C3) is also activated. The pyridine nitrogen deactivates the ring, but the electron-donating methoxy group overcomes this.

Protocol: Ensuring C5 Selectivity

To maximize C5 selectivity (>95:5), you must control the electrophile's "heat" and the solvent's polarity.

Optimized Bromination Protocol:

-

Reagents: 2-methoxypyridine (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

-

Solvent: Acetonitrile (MeCN) is superior to DCM. Polar aprotic solvents stabilize the transition state for para substitution.

-

Temperature: Maintain 0°C to 5°C . Higher temperatures increase C3 substitution.

-

Catalyst: No acid catalyst. Acid can protonate the pyridine nitrogen, altering the directing effects and deactivating the ring.

| Parameter | Standard Condition | Optimized Condition | Result |

| Reagent | Br2 / AcOH | NBS / MeCN | Higher C5 Selectivity |

| Temp | RT (25°C) | 0°C | Reduced C3 Isomer |

| Yield | 75% | 92% | Cleaner Crude |

Validation Check: Run 1H NMR. The C5-bromo product will show a doublet at ~8.2 ppm (C6-H) with small coupling (

Hz) to C4-H. The C3-bromo isomer typically shifts the C2-OMe signal and alters the splitting pattern of the remaining protons.

Module 3: Cross-Coupling Integrity (Suzuki-Miyaura)

User Issue: "My Suzuki coupling works, but the yield is low, and I see a new peak in LCMS corresponding to Mass [M-14]."

Root Cause: Hydrolytic Demethylation

This is a critical failure mode. Under harsh basic conditions (hydroxides) and high heat, the 2-methoxy group is susceptible to nucleophilic attack by water/hydroxide, converting the pyridine to 2-pyridone (demethylation).

Troubleshooting Workflow

Caption: Logic flow for preventing the conversion of 2-methoxypyridine to 2-pyridone during coupling.

Recommended Protocol (High Integrity)

To couple 2-methoxy-5-bromopyridine with 3-nitrophenylboronic acid :

-

Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%). This bidentate ligand is robust and prevents de-ligation which can lead to side reactions.

-

Base: Potassium Phosphate (K3PO4) (2.0 eq).[2] Avoid hydroxides (NaOH). Carbonates (Na2CO3) are acceptable but Phosphate is gentler on the methoxy ether.

-

Solvent: 1,4-Dioxane/Water (9:1). Keep water content minimal—just enough to solubilize the boronate species.

-

Atmosphere: Strict Argon/Nitrogen sparging. Oxygen promotes homocoupling and catalyst decomposition.

Step-by-Step:

-

Charge flask with halide (1.0 eq), boronic acid (1.2 eq), and K3PO4 (2.0 eq).

-

Add Dioxane/Water (9:1) and sparge with Ar for 15 mins.

-

Add Pd(dppf)Cl2 (0.05 eq).[1]

-

Heat to 85°C (Do not exceed 100°C to protect the -OMe).

-

Monitor by TLC/LCMS.[1] Stop immediately upon consumption of bromide.

Module 4: FAQ & Advanced Troubleshooting

Q1: Can I use Direct Arylation to skip the bromination step?

A: Technically, yes, but it is risky. Direct arylation of 2-methoxypyridine often suffers from poor C3 vs. C5 selectivity.

-

Mechanism: Concerted Metallation-Deprotonation (CMD).

-

Challenge: The pyridine nitrogen can coordinate to Pd, directing activation to C3.

-

Fix: Use steric bulk to block C3 or specific ligands like 1,10-phenanthroline to enforce C5 selectivity, though yields are typically lower than the Suzuki route [1].

Q2: How do I purify the product from the 3-nitrophenylboronic acid homocoupling?

A: The nitro group makes the byproduct (3,3'-dinitrobiphenyl) very non-polar.

-

Tactic: Use a gradient column. Start with 100% Hexanes to elute the homocoupling product. Then ramp to 10-20% EtOAc/Hexanes to elute the target 2-methoxy-5-(3-nitrophenyl)pyridine. The target is more polar due to the pyridine nitrogen.

Q3: The product is oiling out. How do I get a solid?

A: Nitro-aromatics crystallize well.

-

Trituration: Dissolve the oil in a minimum amount of hot Ethanol or IPA, then cool slowly. If that fails, triturate with cold Pentane/Ether to induce precipitation.

References

-

BenchChem. (2025).[1] Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives: Application Notes and Protocols.Link

-

National Institutes of Health (NIH). (2018). Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides. Organic Letters.[3] Link

-

MDPI. (2023). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.Link

-

Thieme Connect. (2019). Chemoselective Demethylation of Methoxypyridine.[4][5] Synlett.[4] Link

-

Royal Society of Chemistry (RSC). (2022). Regioselective Halogenation of Pyridines via Zincke Imine Intermediates.[6] Green Chemistry. Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-methoxypyridine and nitro-aromatics before handling, as they may be toxic or explosive under extreme conditions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Direct Pd(II)-Catalyzed Site-Selective C5-Arylation of 2-Pyridone Using Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. chemrxiv.org [chemrxiv.org]

Validation & Comparative

Spectroscopic Characterization of Functionalized Pyridines: A Comparative Guide to Nitro and Methoxy Signatures

Executive Summary

In medicinal chemistry, pyridine derivatives serve as bioisosteres for benzene rings to modulate solubility and metabolic stability. However, the electron-deficient nature of the pyridine nitrogen significantly alters the infrared (IR) absorption frequencies of substituents compared to their carbocyclic analogs.

This guide provides a technical comparison of IR spectral signatures for Nitro (

Theoretical Framework: The Pyridine Influence

To interpret the spectra accurately, one must understand the electronic environment. Unlike benzene, the pyridine ring contains an electronegative nitrogen atom that exerts a strong electron-withdrawing inductive effect (-I) and a resonance effect (-R).

-

Inductive Effect: The ring nitrogen pulls electron density through the sigma bond framework, generally strengthening bonds with high dipole moments (increasing wavenumber).

-

Resonance Effect: Substituents at the 2- and 4-positions can conjugate with the ring nitrogen, altering bond orders more drastically than at the 3-position.

Diagram: Electronic Effects on IR Shifts

The following diagram illustrates the causal logic between ring position and observed spectral shifts.

Figure 1: Mechanistic flow of electronic effects determining IR frequency shifts in pyridine derivatives.

The Nitro Group ( ) Analysis

The nitro group is a strong electron-withdrawing group. In IR spectroscopy, it is characterized by two distinct bands: the asymmetric stretch (

Comparative Performance: Benzene vs. Pyridine

In Nitrobenzene , the bands typically appear at

Key Diagnostic Shifts:

-

Asymmetric Stretch (

): The high electronegativity of the pyridine ring usually shifts this band to higher frequencies compared to nitrobenzene counterparts due to the shortening of the C-N bond connecting the group to the ring. -

Symmetric Stretch (

): This band is highly sensitive to conjugation. In 4-nitropyridine, resonance contributions (quinoid-like structures) can lower this frequency.

Table 1: Nitro Group Frequencies in Pyridine Derivatives

| Compound | Position | Shift vs. Benzene Analog | ||

| Nitrobenzene (Ref) | - | 1523 | 1347 | N/A |

| 2-Nitropyridine | Ortho-like | 1535 - 1545 | 1350 - 1360 | Slight Blue Shift ( |

| 3-Nitropyridine | Meta-like | 1530 - 1540 | 1345 - 1355 | Minimal Shift |

| 4-Nitropyridine | Para-like | 1520 - 1530 | 1330 - 1340 | Red Shift ( |

Note: Data synthesized from Socrates, G. (2004) and spectral database comparisons.

The Methoxy Group ( ) Analysis

The methoxy group acts as an electron-donating group (+R) via the oxygen lone pair, despite oxygen's electronegativity (-I).

The C-O-C System

The diagnostic bands are the Aryl-Oxygen (

-

The Pyridine Effect: Because the pyridine ring is electron-poor, it "pulls" the lone pair from the methoxy oxygen more strongly than a benzene ring does. This increases the double-bond character of the

bond. -

Result: The

stretch in methoxypyridines often appears at higher wavenumbers than in anisole (methoxybenzene).

Table 2: Methoxy Group Frequencies in Pyridine Derivatives

| Compound | Position | Structural Insight | ||

| Anisole (Ref) | - | 1245 | 2835 | Baseline for comparison |

| 2-Methoxypyridine | Ortho-like | 1260 - 1280 | 2940 - 3000 | Strong |

| 3-Methoxypyridine | Meta-like | 1250 - 1265 | 2840 - 2950 | Closer to anisole |

| 4-Methoxypyridine | Para-like | 1270 - 1290 | 2900 - 3000 | Max resonance; high bond order |

Experimental Protocol: Self-Validating Workflow

To ensure the peaks identified are genuine functional group vibrations and not artifacts (e.g., water in hygroscopic pyridines), follow this validated protocol.

Sample Preparation Strategy

Pyridine derivatives are often hygroscopic or low-melting solids.

-